4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole
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Overview
Description
4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole typically involves the reaction of 2-bromo-4-ethylphenyl hydrazine with formamide under acidic conditions. The reaction proceeds through cyclization to form the triazole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenol
- 2-bromo-4-methylphenol
- 2-bromo-4’-methylpropiophenone
Uniqueness
4-(2-bromo-4-ethylphenyl)-4H-1,2,4-triazole is unique due to the presence of both the bromoethylphenyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential bioactivity. Compared to similar compounds, it offers a broader range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(2-bromo-4-ethylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3/c1-2-8-3-4-10(9(11)5-8)14-6-12-13-7-14/h3-7H,2H2,1H3 |
InChI Key |
MOXOCRKCOXGAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N2C=NN=C2)Br |
Origin of Product |
United States |
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